(S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C22H23Cl2N3OS and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide, commonly referred to as DIPPA hydrochloride, is a selective and irreversible antagonist of the kappa-opioid receptor (KOR). The biological activity of this compound has been extensively studied, revealing its potential implications in pharmacology, particularly in relation to pain management and psychiatric disorders.
- Molecular Formula : C22H24Cl2N3OS
- Molecular Weight : 484.87 g/mol
- CAS Number : 155512-52-0
- PubChem ID : 45073425
DIPPA acts primarily as a kappa-opioid receptor antagonist. This receptor is part of the opioid system and plays a significant role in modulating pain, mood, and stress responses. The selectivity of DIPPA for KOR over other opioid receptors (mu and delta) suggests that it can be used to explore the therapeutic potential of KOR antagonism without the side effects associated with non-selective opioid receptor blockade.
In Vivo Studies
Research conducted by Chang et al. (1994) demonstrated that DIPPA produces long-lasting kappa antagonism in animal models. The study highlighted its potential use in treating conditions such as anxiety and depression, where KOR activity is implicated.
Table 1: Summary of Biological Activities
Study | Model | Findings |
---|---|---|
Chang et al. (1994) | Mice | Long-lasting kappa antagonism; potential for anxiety treatment |
Carr & Lucki (2010) | Rats | Comparison of anxiety-like behavior; significant effects observed |
Jones et al. (2010) | Human African Trypanosomiasis | Identified as a lead compound for drug development |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl rings and the isothiocyanate group significantly affect the binding affinity and selectivity for KOR. The presence of the 3,4-dichlorophenyl moiety enhances the compound's potency due to increased hydrophobic interactions within the receptor binding site.
Case Study 1: Anxiety Disorders
In a study by Carr and Lucki (2010), DIPPA was administered to Wistar Kyoto and Sprague Dawley rats to assess its effects on anxiety-like behaviors. The results indicated that DIPPA administration led to reduced anxiety behaviors in both strains, suggesting its potential utility in treating anxiety disorders.
Case Study 2: Pain Management
DIPPA's role as a KOR antagonist has been explored in models of chronic pain. Research findings suggest that blocking KOR may alleviate pain without the addictive properties associated with mu-opioid agonists, thereby offering a safer alternative for pain management.
Eigenschaften
CAS-Nummer |
155512-49-5 |
---|---|
Molekularformel |
C22H23Cl2N3OS |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3/t21-/m1/s1 |
InChI-Schlüssel |
BNAKCEFXXMHXDQ-OAQYLSRUSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Isomerische SMILES |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonyme |
2-(3,4-dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide DIPPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.